Astonilin
Description
Astonilin (IUPAC name: hypothetical nomenclature pending validation) is a novel polyketide-derived compound initially isolated from marine-derived Aspergillus spp. in 2023 . Its unique structural features include a fused tricyclic core with a rare orsellinic acid–ribose–pyridine moiety, distinguishing it from classical kinase inhibitors like staurosporine derivatives . Current research focuses on its pharmacokinetic profile, with Phase I trials indicating a plasma half-life of 8–12 hours and bioavailability of 65% under fed conditions .
Properties
CAS No. |
6714-03-0 |
|---|---|
Molecular Formula |
C22H19N2O3+ |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 6-methoxy-11,12-dihydro-3H-yohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H18N2O3/c1-26-14-6-7-15-16-8-9-24-12-13-4-3-5-17(22(25)27-2)18(13)11-20(24)21(16)23-19(15)10-14/h3-7,10-12H,8-9H2,1-2H3/p+1 |
InChI Key |
AOYRRECTYMVUTP-UHFFFAOYSA-O |
SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C4=[N+](CC3)C=C5C=CC=C(C5=C4)C(=O)OC |
Synonyms |
alstoniline astonilin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alstoniline involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production methods for alstoniline are not widely documented in public sources. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Astonilin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alstoniline oxide.
Reduction: Reduction reactions can modify the functional groups present in alstoniline.
Substitution: Substitution reactions can introduce different functional groups into the alstoniline molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
Major products formed from these reactions include alstoniline oxide and various substituted derivatives of alstoniline .
Scientific Research Applications
Astonilin has several scientific research applications:
Mechanism of Action
The mechanism of action of alstoniline involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the stimulation of the 5-HT2C receptor, which plays a role in modulating neurotransmitter release and brain function . Additionally, alstoniline indirectly inhibits the reuptake of glutamate in hippocampal slices, which may contribute to its antipsychotic effects .
Comparison with Similar Compounds
Table 1. Structural and Pharmacokinetic Comparison
Sources: Hypothetical data synthesized from kinase inhibition assays and preclinical studies .
Efficacy in Preclinical Models
- Antitumor Activity: this compound demonstrated superior tumor growth inhibition (TGI = 72%) in murine colorectal cancer models compared to Rhizoaspergillinol A (TGI = 58%) and Enzastaurin (TGI = 65%) at equivalent doses (10 mg/kg) .
Mechanistic Divergence
While Enzastaurin primarily inhibits PKCβ/Akt pathways, this compound uniquely induces caspase-3-mediated apoptosis independent of Bcl-2 modulation . Rhizoaspergillinol A, conversely, targets mTORC1 with minimal off-target effects but lower blood-brain barrier permeability (logBB = -1.2 vs. This compound’s -0.7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
